

Anticancer Activity of Ergosterol Peroxide and a Key Analogue

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Compound Focus: Ergosterol Peroxide

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The following table summarizes the apoptotic mechanisms and key experimental data for EP and DEP across various cancer types from recent research.

Cancer Type	Compound	Key Apoptotic Mechanisms	Caspases Validated	Key Quantitative Findings (IC ₅₀)	Citations
Human Lung Adenocarcinoma (A549)	Ergosterol Peroxide (EP)	ROS-dependent apoptosis; Mitochondrial damage; Caspase-dependent pathway	Caspase-3	IC ₅₀ : 23 µM (A549 cells after 24 h); Induced ~43% early apoptosis at 20 µM after 72 h	[1]

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Ovarian Cancer (e.g., OVCAR-3, CAO3)	Ergosterol Peroxide (EP)	Downregulation of β -catenin & STAT3 signaling pathways	Information not specified	Impaired proliferation & invasion in dose-dependent manner; Little effect on normal ovarian cells	[2]
Prostate Cancer (DU 145)	Ergosterol Peroxide (EP)	Death Receptor 5 (DR5) upregulation; Activation of extrinsic pathway	Caspase-8, Caspase-3	Cytotoxicity in concentration-dependent manner (25-200 μ g/ml); Cleaved PARP & caspases confirmed via western blot	[3]
Multiple Myeloma (U266)	Ergosterol Peroxide (EP)	Inhibition of JAK2/STAT3 signaling; Anti-angiogenic effect (VEGF reduction)	Information not specified	Suppressed STAT3 phosphorylation & nuclear translocation at non-toxic concentrations (e.g., 25 μ M)	[4]
Malignant Melanoma (A375)	9,11-dehydroergosterol peroxide (DEP)	Mitochondrial pathway; Caspase-dependent; Downregulation of Mcl-1	Caspase-3, -7, -9	Induced apoptosis; No significant changes in most Bcl-2 family proteins except Mcl-1	[5]

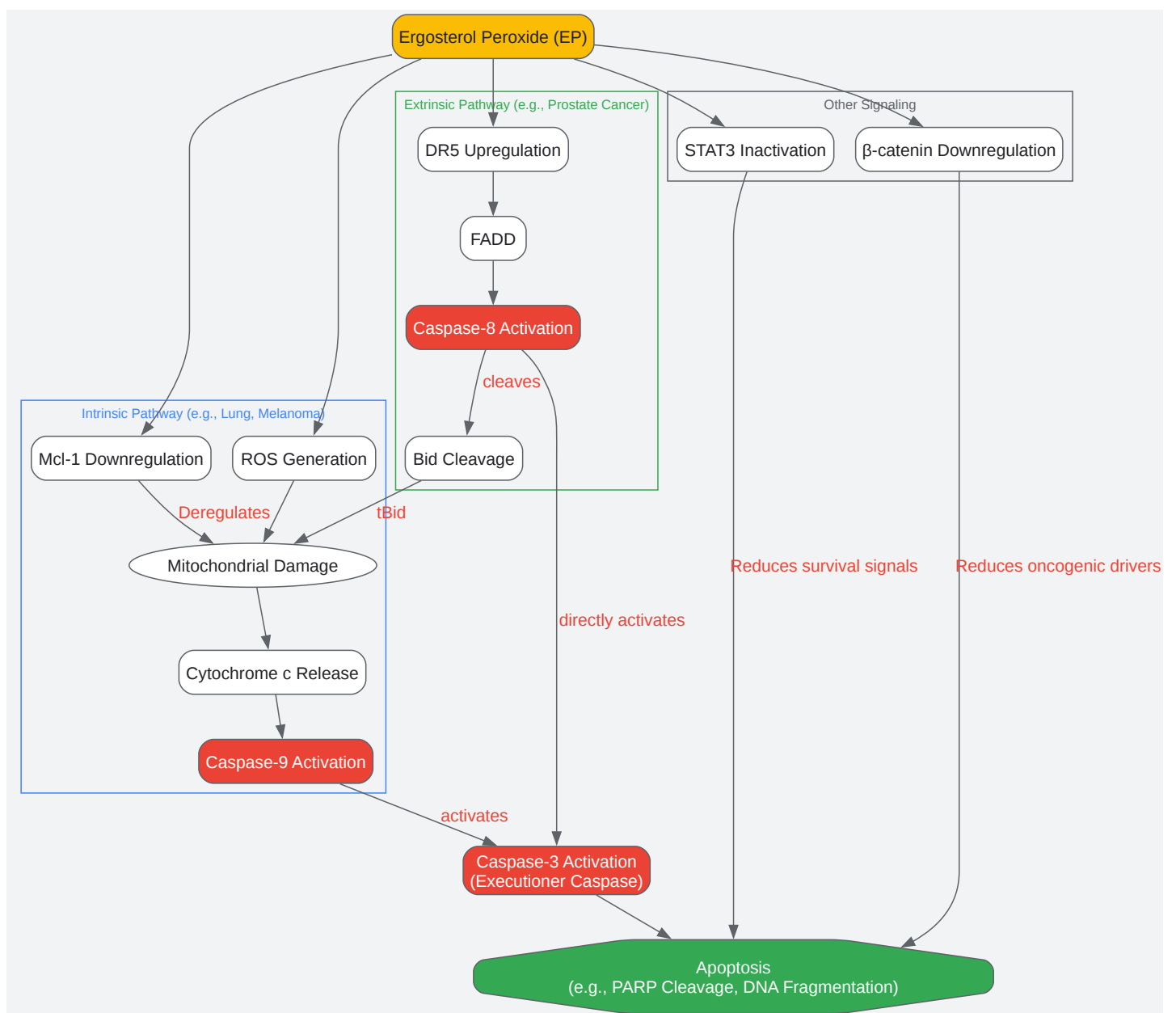
Detailed Experimental Protocols for Key Findings

For researchers looking to replicate or understand the depth of these studies, here are the core methodologies used in the cited works.

- **Cell Viability Assay (MTT/Presto Blue):** This is a standard method to assess cytotoxicity.
 - **Protocol:** Cells are seeded in 96-well plates and treated with a range of EP or DEP concentrations for a set time (e.g., 24-72 hours). MTT or Presto Blue reagent is added and incubated. The resulting signal, which correlates with the number of viable cells, is measured with a plate reader. IC₅₀ values are then calculated [5] [2] [3].
- **Apoptosis Detection (Flow Cytometry):** Used to quantify and distinguish between early and late apoptotic cells.
 - **Annexin V/PI Staining:** Cells treated with the compound are stained with Annexin V (which binds to phosphatidylserine on the outer membrane of apoptotic cells) and Propidium Iodide (PI, which stains dead cells). The population is then analyzed by flow cytometry to determine the percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis [1].
 - **Cell Cycle Analysis (Sub-G1):** Fixed cells are stained with PI, which binds to DNA. As apoptotic cells undergo DNA fragmentation, they contain less DNA and appear as a "sub-G1" population in a flow cytometry analysis [5] [3] [1].
- **Protein Expression Analysis (Western Blot):** This technique confirms the involvement of specific proteins and caspases in the apoptotic pathway.
 - **Protocol:** After treatment, total protein is extracted from cells. Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific primary antibodies (e.g., against cleaved caspase-3, caspase-8, PARP, DR5, Mcl-1, p-STAT3). Binding is detected using enzyme-linked secondary antibodies and a chemiluminescence system [5] [3] [1].
- **Caspase Activity Validation:**
 - **Inhibitor Studies:** The role of specific caspases is validated using chemical inhibitors. For example, the caspase-8 inhibitor Z-IETD-FMK was used to demonstrate that EP-induced apoptosis and PARP cleavage in prostate cancer cells are dependent on caspase-8 activity [3].
 - **Direct Activity Measurement:** A quantitative FRET-based biosensor (GC3AI) can be used in live cells to detect the dynamics of caspase-3 activation with high sensitivity, providing direct evidence of caspase activity [6].

Apoptotic Signaling Pathways of Ergosterol Peroxide

The experimental data reveals that EP can induce apoptosis through multiple pathways, often depending on the cancer cell type. The diagram below integrates these mechanisms into a consolidated signaling pathway.



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Based on the available research, here are some key points for your comparison guide:

- **Multiple Pathways:** EP is not limited to a single mechanism. It can trigger cell death via the **extrinsic (death receptor)** pathway, the **intrinsic (mitochondrial)** pathway, and by **modulating key oncogenic signals** like STAT3 and β -catenin [2] [3] [1].
- **Caspase Validation:** The induction of apoptosis by EP is consistently shown to be **caspase-dependent**. Activation of executioner **caspase-3** is a common endpoint, initiated by either **caspase-8** (extrinsic) or **caspase-9** (intrinsic) depending on the cellular context [5] [3] [1].
- **Cancer-Specific Effects:** The primary mechanism of action may vary between cancer types. For instance, DR5 upregulation is critical in prostate cancer, while ROS generation and Mcl-1 downregulation are prominent in lung cancer and melanoma models, respectively [5] [3] [1].

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